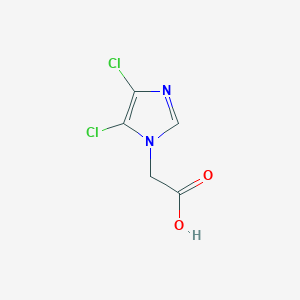(4,5-Dichloro-1H-imidazol-1-yl)acetic acid
CAS No.: 474542-82-0
Cat. No.: VC7017251
Molecular Formula: C5H4Cl2N2O2
Molecular Weight: 195
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 474542-82-0 |
|---|---|
| Molecular Formula | C5H4Cl2N2O2 |
| Molecular Weight | 195 |
| IUPAC Name | 2-(4,5-dichloroimidazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C5H4Cl2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11) |
| Standard InChI Key | LAKBJWRGGUVXKN-UHFFFAOYSA-N |
| SMILES | C1=NC(=C(N1CC(=O)O)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Structural Features
The compound’s planar imidazole ring facilitates π-π stacking interactions, while the chloro groups increase electrophilicity at the nitrogen centers. The acetic acid side chain introduces carboxylic acid functionality, enabling salt formation or esterification . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 195.003 g/mol | |
| Density | ||
| Boiling Point | ||
| LogP | 0.77 | |
| Vapour Pressure |
Spectroscopic and Thermal Characteristics
The compound’s infrared (IR) spectrum shows characteristic peaks for N-H stretching (3100–3300 cm), C=O (1700 cm), and C-Cl (600–800 cm). Thermal gravimetric analysis (TGA) indicates decomposition above , consistent with its high boiling point .
Synthesis and Production Methods
Synthetic Pathways
A common precursor is ethyl (4,5-dichloro-1H-imidazol-1-yl)acetate (CAS 175137-67-4), which undergoes hydrolysis under acidic or basic conditions to yield the acetic acid derivative .
Reaction Scheme:
Optimization and Yield
Ester hydrolysis typically achieves yields >80% under reflux with aqueous HCl . Alternative routes involve direct alkylation of 4,5-dichloroimidazole with chloroacetic acid, though this method faces challenges in regioselectivity .
Applications in Pharmaceutical and Chemical Research
Medicinal Chemistry
The compound serves as a building block for antimicrobial agents. Chlorinated imidazoles are known to inhibit bacterial enzymes like dihydroorotate dehydrogenase (DHODH) . Derivatives of this compound have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Material Science
Its rigid structure makes it suitable for designing metal-organic frameworks (MOFs). The chloro groups act as coordination sites for transition metals, enabling applications in catalysis or gas storage .
Table 2: Potential Applications and Research Findings
Future Perspectives and Research Directions
Pharmacological Studies
Further investigations into the compound’s pharmacokinetics and toxicity are needed. In vivo studies could validate its efficacy against multidrug-resistant pathogens.
Green Chemistry Approaches
Developing solvent-free synthesis methods or biocatalytic routes would align with sustainable chemistry goals. Immobilized lipases could potentially hydrolyze the ethyl ester precursor under mild conditions .
Advanced Material Design
Functionalizing the acetic acid moiety with polymers or nanoparticles may enhance its utility in drug delivery systems or sensors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume